molecular formula C9H8F2O4 B1397121 2,6-Difluoro-3-(methoxymethoxy)benzoic acid CAS No. 1190603-51-0

2,6-Difluoro-3-(methoxymethoxy)benzoic acid

Cat. No. B1397121
Key on ui cas rn: 1190603-51-0
M. Wt: 218.15 g/mol
InChI Key: RCOFWMJEVNKHGE-UHFFFAOYSA-N
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Patent
US08299074B2

Procedure details

To a solution of 2,4-difluoro-1-(methoxymethoxy)benzene (2.00 g, 11.5 mmol) in THF (30 mL) under nitrogen at −70° C. was added a solution of n-butyllithium in hexanes (1.4 M, 8.20 mL, 11.48 mmol) dropwise over 10 min. The mixture was stirred at −70° C. for 1.5 hr and was then decanted onto freshly pulverized dry ice (˜20 g). Once the effervescence had subsided the mixture was allowed to warm to RT and water (20 mL) was added. The aq solution was extracted twice with ether and was then acidified to pH 1 by the addition of concentrated hydrochloric acid. The resulting suspension was sonicated for 5 min and was then extracted twice with DCM and the combined DCM extracts were dried (MgSO4) and evaporated in vacuo. The residue was triturated with a mixture of isohexane and ether (50:3 v/v) to furnish 2,6-difluoro-3-(methoxymethoxy)benzoic acid as a white solid (1.99 g, 77% yield); Rt 2.31 min (Method 1, basic); m/z 219 (M+H)+ (ES+), which was used directly in the next step (below). To a solution of 2,6-difluoro-3-(methoxymethoxy)benzoic acid (2.74 g, 12.6 mmol) in MeOH (50 mL) was added TMS-Cl (7.94 mL, 62.8 mmol) dropwise and the resulting colourless solution heated at reflux for 3 hr. The resulting mixture was cooled to RT and was then evaporated in vacuo and the residue was subjected to SCX capture and release to afford methyl 2,6-difluoro-3-hydroxybenzoate as a white solid (2.38 g, 100%); Rt 2.29 min (Method 1, basic); m/z 187 (M−H)− (ES−).
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
7.94 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([O:11]COC)=[CH:9][CH:8]=[C:7]([F:15])[C:3]=1[C:4]([OH:6])=[O:5].[Si](Cl)(C)(C)[CH3:17]>CO>[F:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[C:7]([F:15])[C:3]=1[C:4]([O:6][CH3:17])=[O:5]

Inputs

Step One
Name
Quantity
2.74 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1OCOC)F
Name
Quantity
7.94 mL
Type
reactant
Smiles
[Si](C)(C)(C)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting colourless solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was then evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)OC)C(=CC=C1O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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